molecular formula C9H8FNO3 B6257140 3-fluoro-4-(methylcarbamoyl)benzoic acid CAS No. 1427081-81-9

3-fluoro-4-(methylcarbamoyl)benzoic acid

Cat. No.: B6257140
CAS No.: 1427081-81-9
M. Wt: 197.16 g/mol
InChI Key: MPTGYTLHMFRIEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-(methylcarbamoyl)benzoic acid is a benzoic acid derivative featuring a fluorine atom at the 3-position and a methylcarbamoyl (-CONHCH₃) group at the 4-position. Its molecular formula is C₉H₈FNO₃, with a molar mass of 213.17 g/mol. The compound combines a carboxylic acid group, an amide functional group, and a fluorine substituent, which collectively influence its physicochemical properties. This structural profile makes it a valuable intermediate in pharmaceutical synthesis, particularly in designing molecules with targeted biological interactions .

Properties

CAS No.

1427081-81-9

Molecular Formula

C9H8FNO3

Molecular Weight

197.16 g/mol

IUPAC Name

3-fluoro-4-(methylcarbamoyl)benzoic acid

InChI

InChI=1S/C9H8FNO3/c1-11-8(12)6-3-2-5(9(13)14)4-7(6)10/h2-4H,1H3,(H,11,12)(H,13,14)

InChI Key

MPTGYTLHMFRIEC-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)C(=O)O)F

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production methods for 3-fluoro-4-(methylcarbamoyl)benzoic acid may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(methylcarbamoyl)benzoic acid can undergo various types of chemical reactions, including:

    Nucleophilic Aromatic Substitution: The fluoro group on the aromatic ring can be substituted by nucleophiles under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

    Amidation: The carboxylic acid group can react with amines to form amides.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents.

    Esterification: Common reagents include alcohols and acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Amidation: Common reagents include amines and coupling agents such as carbodiimides.

Major Products Formed

    Nucleophilic Aromatic Substitution: Substituted aromatic compounds with the nucleophile replacing the fluoro group.

    Esterification: Ester derivatives of this compound.

    Amidation: Amide derivatives of this compound.

Scientific Research Applications

3-Fluoro-4-(methylcarbamoyl)benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-fluoro-4-(methylcarbamoyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

3-Fluoro-4-(hexadecyloxy)benzoic Acid

  • Molecular Formula : C₂₃H₃₅FO₃ (Molar Mass: 378.52 g/mol)
  • Substituents : Fluorine (3-position), hexadecyloxy (-OC₁₆H₃₃, 4-position).
  • Key Properties : The long aliphatic chain confers surfactant properties and high lipophilicity. The fluorine atom enhances chemical stability.
  • Applications : Used in surfactants, personal care products, and coatings due to its amphiphilic nature .
  • Comparison : Unlike the target compound’s polar amide group, the hexadecyloxy group prioritizes lipophilicity, making it unsuitable for hydrophilic drug design but ideal for surface-active applications.

3-Fluoro-4-(methylsulfonyl)benzoic Acid

  • Molecular Formula : C₈H₇FO₄S (Molar Mass: 218.20 g/mol)
  • Substituents : Fluorine (3-position), methylsulfonyl (-SO₂CH₃, 4-position).
  • Key Properties : The sulfonyl group is strongly electron-withdrawing, increasing the carboxylic acid’s acidity (lower pKa) compared to the target compound.
  • Applications : Likely used in reactive intermediates for chemical synthesis .
  • Comparison : The methylsulfonyl group’s electron-withdrawing effect surpasses that of methylcarbamoyl, leading to higher acidity and altered reactivity in coupling reactions.

3-Fluoro-4-methylbenzoic Acid

  • Molecular Formula : C₈H₇FO₂ (Molar Mass: 154.14 g/mol)
  • Substituents : Fluorine (3-position), methyl (-CH₃, 4-position).
  • Key Properties : The methyl group is electron-donating, reducing acidity and increasing hydrophobicity.
  • Applications : Intermediate in agrochemical synthesis .
  • Comparison: The absence of a hydrogen-bonding amide group limits its utility in drug design but simplifies synthesis for non-polar applications.

Benzoic Acid, 3-Fluoro-4-(2-naphthalenyl)

  • Molecular Formula : C₁₇H₁₁FO₂ (Molar Mass: 266.27 g/mol)
  • Substituents : Fluorine (3-position), 2-naphthalenyl (4-position).
  • Key Properties : The bulky aromatic group introduces steric hindrance and extended conjugation.
  • Applications : Specialty chemicals requiring planar aromatic systems .
  • Comparison : The naphthalenyl group’s steric bulk contrasts with the compact methylcarbamoyl group, affecting binding interactions in biological systems.

3-(4-Carboxy-3-fluorophenyl)-4-fluorobenzoic Acid

  • Molecular Formula : C₁₄H₈F₂O₄ (Molar Mass: 290.21 g/mol)
  • Substituents : Fluorine (3,4’-positions), carboxylic acid (4,3’-positions).
  • Key Properties : Dual carboxylic acid groups increase acidity and enable chelation or bifunctional reactivity.
  • Applications : Biochemical reagents, metal-chelating agents .
  • Comparison : The bifunctional carboxylic acid design diverges from the target compound’s single acid group, enabling unique applications in coordination chemistry.

Data Table: Comparative Analysis

Compound Name Molecular Formula Substituents (Position 3,4) Molar Mass (g/mol) Key Properties Applications Reference
This compound C₉H₈FNO₃ F (3), CONHCH₃ (4) 213.17 Polar, hydrogen bonding capability Pharmaceuticals
3-Fluoro-4-(hexadecyloxy)benzoic acid C₂₃H₃₅FO₃ F (3), OC₁₆H₃₃ (4) 378.52 Lipophilic, surfactant properties Surfactants, coatings
3-Fluoro-4-(methylsulfonyl)benzoic acid C₈H₇FO₄S F (3), SO₂CH₃ (4) 218.20 High acidity, reactive Chemical synthesis
3-Fluoro-4-methylbenzoic acid C₈H₇FO₂ F (3), CH₃ (4) 154.14 Hydrophobic, moderate acidity Agrochemicals
Benzoic acid, 3-fluoro-4-(2-naphthalenyl) C₁₇H₁₁FO₂ F (3), 2-naphthalenyl (4) 266.27 Steric bulk, conjugation Specialty chemicals
3-(4-Carboxy-3-fluorophenyl)-4-fluorobenzoic acid C₁₄H₈F₂O₄ F (3,4’), COOH (4,3’) 290.21 Bifunctional, high acidity Biochemical reagents

Key Findings

  • Substituent Effects : Electron-withdrawing groups (e.g., -SO₂CH₃, -CONHCH₃) enhance acidity and reactivity, while bulky groups (e.g., 2-naphthalenyl) affect steric interactions .
  • Lipophilicity : Long alkyl chains (e.g., -OC₁₆H₃₃) prioritize surfactant applications, whereas polar groups (e.g., -CONHCH₃) suit pharmaceutical contexts .
  • Biological Relevance: The methylcarbamoyl group’s hydrogen-bonding capacity makes the target compound advantageous in drug design compared to non-polar analogs like 3-fluoro-4-methylbenzoic acid .

Biological Activity

3-Fluoro-4-(methylcarbamoyl)benzoic acid (CAS No. 1427081-81-9) is an organic compound that has garnered interest in various fields of research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Molecular Characteristics:

  • Molecular Formula: C9H8FNO3
  • Molecular Weight: 197.16 g/mol
  • IUPAC Name: this compound
  • CAS Number: 1427081-81-9

Structural Representation:
The compound features a fluoro group and a methylcarbamoyl group attached to a benzoic acid backbone, which influences its reactivity and interaction with biological systems.

PropertyValue
CAS No.1427081-81-9
Molecular FormulaC9H8FNO3
Molecular Weight197.16 g/mol
IUPAC NameThis compound
Purity≥95%

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can lead to modulation of cellular processes, making it a candidate for therapeutic applications.

  • Enzyme Interaction: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Binding: It could act as a ligand for certain receptors, influencing signaling pathways.

Biological Activity

Research has indicated several potential biological activities associated with this compound:

  • Antimicrobial Activity: Studies have shown that benzoic acid derivatives exhibit antimicrobial properties, which may extend to this compound.
  • Antiproliferative Effects: Preliminary data suggest that this compound may inhibit the growth of certain cancer cell lines, indicating potential as an anticancer agent.
  • Proteasome Activity Modulation: Similar compounds have been reported to enhance proteasomal activity, which is crucial for protein degradation in cells .

Study on Antiproliferative Effects

A study evaluated the antiproliferative activity of various benzoic acid derivatives, including this compound. The results indicated a significant reduction in cell viability in treated cancer cell lines compared to controls.

Proteasome and Cathepsin Activation

Another investigation focused on the ability of benzoic acid derivatives to activate proteasomal degradation pathways. The study found that compounds similar to this compound significantly increased the activity of cathepsins B and L in human fibroblasts, suggesting a role in enhancing protein turnover .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other benzoic acid derivatives:

CompoundAntimicrobial ActivityAntiproliferative EffectsProteasome Activation
This compoundModerateSignificantEnhanced
3-Chloro-4-methoxybenzoic acidHighModerateStrong
4-Methoxybenzoic acidLowLowModerate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.